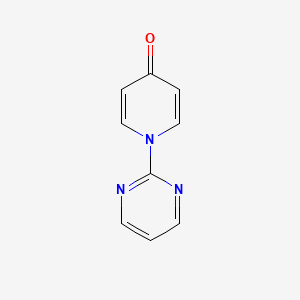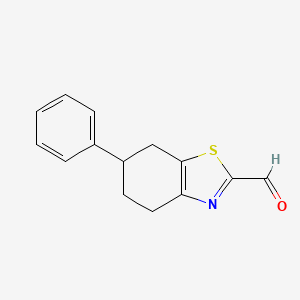
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-carbaldehyd
Übersicht
Beschreibung
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C14H13NOS and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal und Antibakterielle Aktivität
Die Verbindung 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-carbaldehyd wurde auf ihr Potenzial zur Behandlung verschiedener Pilz- und Bakterienstämme untersucht. Dies deutet auf ihre Verwendung bei der Entwicklung neuer antimikrobieller Mittel hin, die gegen resistente Stämme wirksam sein könnten .
Antiproliferative Aktivität
Untersuchungen zeigen, dass Derivate dieser Verbindung eine antiproliferative Aktivität aufweisen, d. h. die Fähigkeit, das Wachstum und die Proliferation von Zellen zu hemmen. Dies ist besonders relevant in der Krebsforschung, wo die Kontrolle des raschen Wachstums von Krebszellen ein primäres Ziel ist .
Aktivität gegen das Hepatitis-C-Virus
Verbindungen, die auf dem 6-Phenyl-tetrahydro-1,3-benzothiazol-Gerüst basieren, haben vielversprechende Ergebnisse bei der Hemmung der Aktivität von HCV-Viruseiweißen gezeigt, was zu neuen Behandlungen für Hepatitis C führen könnte .
Korrosionsschutz
Derivate von 6-Phenyl-tetrahydro-1,3-benzothiazol wurden zur Entwicklung von Inhibitorkompositionen für den Korrosionsschutz von Stahl in Säuren verwendet. Diese Anwendung ist in industriellen Umgebungen von Bedeutung, in denen Korrosion zu Materialverschleiß und Sicherheitsbedenken führen kann .
Biologische Aktivitäten
Der Benzothiazol-Kern, der Teil der Struktur dieser Verbindung ist, ist in der Forschung nach neuen Produkten mit verschiedenen biologischen Aktivitäten beteiligt. Dazu gehören antimikrobielle, Antikrebs-, Antimykotika-, Anthelminthika-, Antidiabetika-, Amyloid-Bildgebungsmittel und Antikrebsmittel .
Chemische Synthese
Diese Verbindung ist käuflich erhältlich und kann als Ausgangsstoff oder Zwischenprodukt in der chemischen Synthese für verschiedene Forschungszwecke verwendet werden .
Wirkmechanismus
Target of Action
The primary targets of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound may interact with its targets through a series of chemical reactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is an area of ongoing research. Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound .
Biochemische Analyse
Biochemical Properties
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to changes in metabolic flux and levels of metabolites. The compound can also affect the activity of other enzymes and cofactors, influencing overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and duration of action.
Subcellular Localization
The subcellular localization of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Eigenschaften
IUPAC Name |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-9-14-15-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFJNHZWZROBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


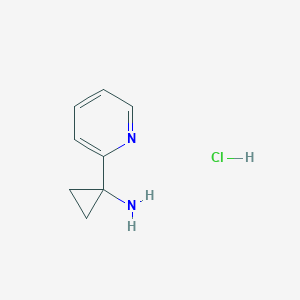

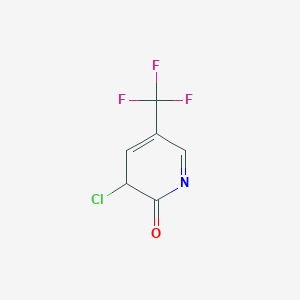
![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)

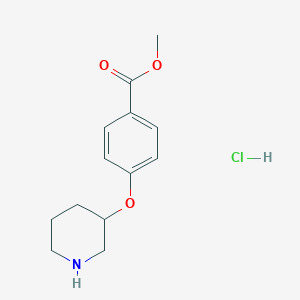
![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)
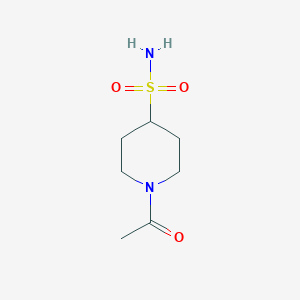


![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)
